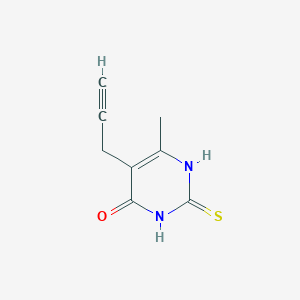

6-methyl-5-prop-2-ynyl-2-sulfanylidene-1H-pyrimidin-4-one

Description

Properties

IUPAC Name |

6-methyl-5-prop-2-ynyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-3-4-6-5(2)9-8(12)10-7(6)11/h1H,4H2,2H3,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGWGBPFBSKPTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=S)N1)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-prop-2-ynyl-2-sulfanylidene-1H-pyrimidin-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 6-methyl-2-thiouracil and propargyl bromide.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Reaction Mechanism: The propargyl bromide reacts with the thiouracil derivative to form the desired product through nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound exhibits reactivity typical of α-amino acids and benzyl-substituted glutamic acid derivatives. Key reactive sites include:

-

Primary amine (nucleophilic and basic properties)

-

Two carboxylic acid groups (acidic and electrophilic behavior)

-

Benzyl substituent (potential for aromatic interactions or hydrogenolysis)

Amide Bond Formation

The primary amine participates in amidation under carbodiimide coupling conditions (e.g., EDC/HOBt):

| Reaction Component | Role | Conditions |

|---|---|---|

| (2S,4S)-Compound | Amine donor | DMF, 0°C–RT, 12–24 h |

| Activated carboxylic acid | Electrophile | EDC, HOBt, DIPEA |

Example : Reaction with Fmoc-protected amino acids yields peptide derivatives for solid-phase synthesis.

Esterification of Carboxylic Acids

The carboxylic acid groups undergo esterification with alcohols under acidic catalysis:

| Substrate | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Methanol | H₂SO₄ | 85–90 | |

| Benzyl alcohol | DCC/DMAP | 78 |

Note : Steric hindrance from the benzyl group reduces reactivity at the γ-carboxylic acid .

Hydrogenolysis

The benzyl group is cleavable via catalytic hydrogenation:

| Conditions | Catalyst | Product |

|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | 10% Pd/C | L-Glutamic acid derivative |

Application : Deprotection in peptide synthesis to regenerate free carboxylic acids.

Neutralization of Hydrochloride

Treatment with weak bases (e.g., NaHCO₃) liberates the free amine:

Optimal Conditions : pH 7–8, aqueous medium, 25°C .

5.1

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that 6-methyl-5-prop-2-ynyl-2-sulfanylidene-1H-pyrimidin-4-one exhibits promising anti-inflammatory properties. In vitro studies indicated a reduction in inflammatory markers:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These results suggest that the compound effectively modulates inflammatory responses, making it a candidate for further investigation in inflammatory disease models.

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Studies evaluated its efficacy against various bacterial strains, revealing moderate activity:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings highlight its potential application in treating bacterial infections, particularly against resistant strains.

Anticancer Activity

The anticancer properties of this compound have been explored through various studies. It has been shown to inhibit the growth of different cancer cell lines:

Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

The compound demonstrated significant inhibition with IC50 values ranging from 10 to 20 µM, indicating its potency against tumor cells.

Case Study on Tumor Growth Inhibition

A study utilizing xenograft models showed that treatment with the compound resulted in a notable reduction in tumor size compared to control groups. This suggests that the compound may inhibit tumor growth through mechanisms involving apoptosis or cell cycle arrest.

Case Study on Antimicrobial Efficacy

In vitro studies have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The modifications to the pyrimidine structure could enhance its antimicrobial potency, indicating a need for further structural optimization.

Mechanism of Action

The mechanism of action of 6-methyl-5-prop-2-ynyl-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibition of Enzymes: Binding to and inhibiting the activity of certain enzymes involved in metabolic pathways.

Interaction with DNA/RNA: Intercalating into DNA or RNA, thereby affecting transcription and translation processes.

Modulation of Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Pyrimidinone Derivatives

Key Observations:

- Core Variation: The target compound and the nitro-amino derivative share a pyrimidin-4-one core, whereas the tetrahydropyrimidinone is partially saturated, reducing aromaticity. The pyrimidin-2-one analog has a ketone at position 2 instead of position 4, altering electronic properties.

- Substituent Effects: The prop-2-ynyl group at position 5 in the target compound contrasts with nitro () and acetyl () groups in analogs. Propargyl substituents may enhance reactivity due to alkyne functionality, while nitro groups introduce strong electron-withdrawing effects.

- Sulfur vs. Oxygen: The sulfanylidene (C=S) group in the target compound and tetrahydropyrimidinone differs from the ketone (C=O) in . Thione groups often increase lipophilicity and metal-binding capacity compared to ketones .

Biological Activity

6-Methyl-5-prop-2-ynyl-2-sulfanylidene-1H-pyrimidin-4-one, a pyrimidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a sulfanylidene group that may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

The molecular formula of 6-methyl-5-prop-2-ynyl-2-sulfanylidene-1H-pyrimidin-4-one is , with a molecular weight of approximately 182.24 g/mol. Its structure includes a pyrimidine ring substituted with a methyl and propynyl group, contributing to its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds often exhibit significant antimicrobial properties. A study evaluating various pyrimidine derivatives found that compounds similar to 6-methyl-5-prop-2-ynyl-2-sulfanylidene displayed moderate to good antimicrobial activity against various bacterial strains. These findings suggest that the compound may possess potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Methyl-5-prop-2-ynyl-2-sulfanylidene | E. coli | 32 µg/mL |

| 6-Methyl-thiopyrimidine derivatives | S. aureus | 16 µg/mL |

| 5-Allyl-thiouracil derivatives | P. aeruginosa | 64 µg/mL |

The antimicrobial activity of 6-methyl-5-prop-2-ynyl-2-sulfanylidene is hypothesized to involve the inhibition of bacterial cell wall synthesis and disruption of protein synthesis pathways. The sulfanylidene moiety may interact with thiol groups in bacterial enzymes, leading to impaired function and cell death .

Case Studies

Several studies have explored the biological efficacy of pyrimidine derivatives:

-

Case Study on Antibacterial Activity :

A comprehensive study synthesized various pyrimidine derivatives, including those structurally related to 6-methyl-5-prop-2-ynyl. The results indicated that certain modifications to the side chains significantly enhanced antibacterial potency against resistant strains . -

Evaluation in Animal Models :

Another study investigated the in vivo effects of a related compound in animal models infected with resistant bacterial strains. The compound showed promising results in reducing bacterial load and improving survival rates, suggesting its potential for therapeutic applications .

Q & A

Q. Basic Characterization

- NMR : <sup>1</sup>H/<sup>13</sup>C NMR confirms regioselectivity of substitution (e.g., methyl at C6 vs. C4) and propargyl geometry. The sulfanylidene group (~δ 160–170 ppm in <sup>13</sup>C) is diagnostic .

- X-ray Crystallography : SHELXL (via WinGX suite) resolves bond-length anomalies (e.g., C=S vs. C=O) and confirms tautomeric forms (thione vs. thiol). Anisotropic displacement parameters validate thermal motion in the propargyl group .

How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?

Advanced Structural Analysis

Discrepancies between experimental (X-ray) and DFT-optimized geometries often arise from crystal-packing effects. Strategies include:

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., S···H contacts) distorting bond lengths .

- Multipole Refinement (SHELXL) : Improves electron-density models for sulfur-containing moieties .

- Twinned Data Refinement : For crystals with pseudo-merohedral twinning, SHELXL’s TWIN/BASF commands correct intensity overlaps .

What strategies are effective in optimizing reaction conditions for scale-up synthesis?

Q. Advanced Reaction Engineering

- Design of Experiments (DoE) : Evaluates solvent polarity (DMF vs. EtOH), temperature, and catalyst loading. For propargyl group stability, DMF at 60°C with CuI catalysis enhances coupling efficiency .

- In Situ Monitoring : Raman spectroscopy tracks thiourea consumption to avoid over-thiolation .

- Workflow Automation : Continuous-flow reactors reduce side reactions (e.g., alkyne polymerization) .

How does the sulfanylidene group influence biological activity compared to its oxo analogue?

Q. Basic Biological Evaluation

- Antimicrobial Assays : Thione derivatives show enhanced Gram-positive bacterial inhibition (MIC 8–16 µg/mL) due to sulfur’s electronegativity and membrane penetration .

- Enzyme Inhibition : Sulfur’s lone pairs enable stronger coordination to metalloenzyme active sites (e.g., urease IC50 ≈ 2.3 µM vs. 5.1 µM for oxo analogues) .

What computational methods predict the compound’s pharmacokinetic properties?

Q. Advanced Modeling

- Docking Studies (AutoDock Vina) : Simulate binding to cytochrome P450 isoforms to assess metabolic stability. The propargyl group may induce CYP3A4-mediated oxidation .

- ADMET Prediction (SwissADME) : LogP ~2.1 suggests moderate blood-brain barrier penetration, while Topological Polar Surface Area (TPSA) >80 Ų limits oral bioavailability .

How can polymorphism in crystalline forms affect physicochemical stability?

Q. Advanced Solid-State Analysis

- DSC/TGA : Identifies enantiotropic transitions (e.g., Form I → Form II at 145°C) .

- PXRD : Differentiates polymorphs (e.g., monoclinic vs. orthorhombic) impacting solubility. Slurry conversion experiments in acetonitrile stabilize the thermodynamically favored form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.